molecular formula C19H18N2O3 B3820422 1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione

1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione

Cat. No.: B3820422
M. Wt: 322.4 g/mol
InChI Key: UXBXCLLMZDRRGT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione is a heterocyclic compound that features an imidazolidine ring fused with a naphthalene moiety and a cyclohexyl group

Properties

IUPAC Name

1-cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17-18(23)21(19(24)20(17)15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBXCLLMZDRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-2-carboxylic acid with cyclohexylamine to form an intermediate, which is then cyclized using phosgene or a similar reagent to yield the desired imidazolidine-2,4,5-trione structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-naphthalen-2-ylimidazolidine-2,4,5-trione

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